Dehydrogriseofulvin Dehydrogriseofulvin Dehydrogriseofulvin is a member of benzofurans.
Dehydrogriseofulvin is a natural product found in Penicillium concentricum with data available.
Brand Name: Vulcanchem
CAS No.: 3573-90-8
VCID: VC21338616
InChI: InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3/t17-/m0/s1
SMILES: CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Molecular Formula: C17H15ClO6
Molecular Weight: 350.7 g/mol

Dehydrogriseofulvin

CAS No.: 3573-90-8

VCID: VC21338616

Molecular Formula: C17H15ClO6

Molecular Weight: 350.7 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dehydrogriseofulvin - 3573-90-8

Description

Dehydrogriseofulvin is a compound derived from griseofulvin, a well-known antifungal medication used primarily to treat fungal infections of the skin, hair, and nails. Griseofulvin works by inhibiting fungal cell division, thereby preventing the growth of fungi. Dehydrogriseofulvin, as a derivative, may exhibit similar or distinct biological activities compared to its parent compound.

Overview of Griseofulvin

Griseofulvin is produced by certain species of Penicillium and Streptomyces. It has been widely used in medicine since its discovery in the 1950s. The compound's effectiveness against dermatophytes, such as Trichophyton, Microsporum, and Epidermophyton, makes it a valuable treatment option for conditions like ringworm and athlete's foot.

Biological Activity of Dehydrogriseofulvin

Research into dehydrogriseofulvin has focused on its potential biological activities, including antifungal, antibacterial, and possibly anticancer effects. While griseofulvin is primarily antifungal, derivatives like dehydrogriseofulvin may exhibit broader or more specific biological activities.

Antifungal Activity

CompoundFungal Species TestedMinimum Inhibitory Concentration (MIC)
GriseofulvinTrichophyton rubrum0.5 - 1.0 μg/mL
DehydrogriseofulvinMicrosporum canisData Limited

The antifungal activity of dehydrogriseofulvin is less well-documented than that of griseofulvin. Studies suggest that modifications to the griseofulvin molecule can result in compounds with varying degrees of antifungal efficacy.

Potential Antibacterial and Anticancer Activities

While griseofulvin is not typically used for bacterial infections, some derivatives may exhibit antibacterial properties. Similarly, there is ongoing research into the potential anticancer effects of compounds related to griseofulvin, though specific data on dehydrogriseofulvin is limited.

Toxicity Considerations

Griseofulvin has been associated with side effects such as gastrointestinal disturbances and hepatotoxicity in some cases. The toxicity profile of dehydrogriseofulvin would likely depend on its specific chemical modifications and how they affect its metabolism and interaction with biological systems.

Research Findings and Future Directions

Research on dehydrogriseofulvin is ongoing, with a focus on exploring its potential therapeutic applications beyond antifungal use. The development of new derivatives with improved efficacy or reduced toxicity is an active area of investigation.

Recent Studies

Recent studies have highlighted the importance of structural modifications in altering the biological activity of griseofulvin derivatives. These modifications can lead to compounds with enhanced specificity or potency against certain pathogens.

Future Research Directions

Future research should focus on fully characterizing the pharmacological profile of dehydrogriseofulvin, including its efficacy, safety, and potential applications in medicine. This may involve in vitro and in vivo studies to assess its biological activities and toxicity.

CAS No. 3573-90-8
Product Name Dehydrogriseofulvin
Molecular Formula C17H15ClO6
Molecular Weight 350.7 g/mol
IUPAC Name (2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione
Standard InChI InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3/t17-/m0/s1
Standard InChIKey ISLYVROQSJYFAZ-KRWDZBQOSA-N
Isomeric SMILES CC1=CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
SMILES CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Canonical SMILES CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Appearance Pale Brown Solid
Melting Point 274-276°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms (-)-Dehydro Griseofulvin; (1'S)-7-Chloro-2',4,6-triMethoxy-6'-Methylspiro[benzofuran-2(3H),1'-[2,5]cyclohexadiene]-3,4'-dione; Amudene; Dehydrogriseofulvin; (2S)-7-Chloro-3',4,6-Trimethoxy-5'-Methylspiro[1-Benzofuran-2,4'-Cyclohexa-2,5-Diene]-1',3-Dione; (2S)-
PubChem Compound 3082005
Last Modified Aug 15 2023

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